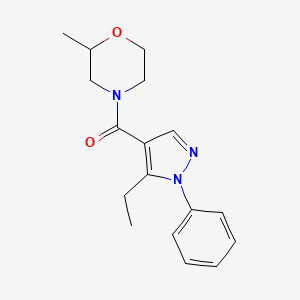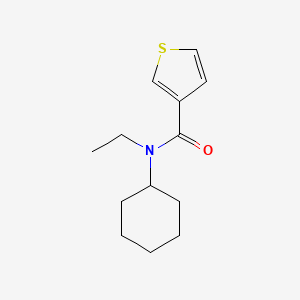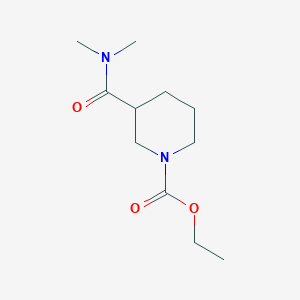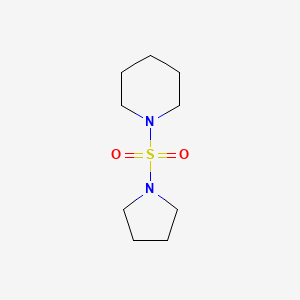
(5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone, also known as EPPMM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EPPMM is a member of the pyrazole family of compounds and has been found to exhibit a range of interesting biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of (5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes. For example, (5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone has been found to inhibit the activity of the protease cathepsin B, which is involved in the progression of several types of cancer. It has also been found to inhibit the activity of the kinase JNK, which is involved in the regulation of cell death and survival.
Biochemical and Physiological Effects:
(5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone has been found to exhibit a range of interesting biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed. It has also been found to inhibit the growth and proliferation of cancer cells, as well as to induce cell cycle arrest. In addition, (5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone has been found to exhibit anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone for lab experiments is its potent inhibitory activity against several key enzymes. This makes it a valuable tool for studying the role of these enzymes in disease processes. However, one of the limitations of (5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone is its relatively low yield in the synthesis process, which can make it expensive to produce in large quantities.
Orientations Futures
There are several future directions for research on (5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone. One area of interest is its potential as a drug target for the treatment of various diseases. Further studies are needed to determine the optimal dosages and delivery methods for (5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone in humans. In addition, more research is needed to fully understand the mechanism of action of (5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of (5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone is a multi-step process that involves the reaction of several starting materials. The first step involves the reaction of 5-ethyl-1-phenylpyrazole-4-carbaldehyde with 2-methylmorpholine to form the corresponding imine. This imine is then reduced using sodium borohydride to yield the final product, (5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone. The overall yield of this process is typically around 40%.
Applications De Recherche Scientifique
(5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its potential as a drug target for the treatment of various diseases. (5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone has been found to exhibit potent inhibitory activity against several key enzymes involved in disease processes, including proteases and kinases. This makes it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
(5-ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-16-15(17(21)19-9-10-22-13(2)12-19)11-18-20(16)14-7-5-4-6-8-14/h4-8,11,13H,3,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMIPADSMSKMNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCOC(C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2,2-dimethylpropanamide](/img/structure/B7509547.png)


![4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7509569.png)

![2-(Quinolin-8-ylmethyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7509574.png)







![(E)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one](/img/structure/B7509615.png)